molecular formula C22H30N2O4S2 B2539745 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 107785-44-4

1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B2539745
CAS No.: 107785-44-4
M. Wt: 450.61
InChI Key: RYORUEDCCSFGEB-UHFFFAOYSA-N
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Description

1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound with the molecular formula C22H30N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 4-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: Similar structure but lacks the propan-2-yl groups.

    1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Contains dichlorophenyl groups instead of propan-2-yl groups.

Uniqueness

1,4-bis[4-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the presence of propan-2-yl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

IUPAC Name

1,4-bis[(4-propan-2-ylphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-17(2)19-5-9-21(10-6-19)29(25,26)23-13-15-24(16-14-23)30(27,28)22-11-7-20(8-12-22)18(3)4/h5-12,17-18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYORUEDCCSFGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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